4-Aminopentanoic acid

Description

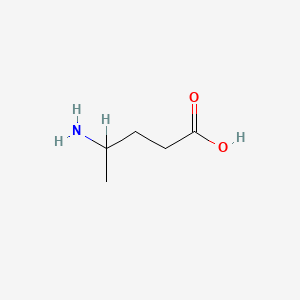

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-aminopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(6)2-3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSTXSZPGHDTAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901029 | |

| Record name | (+/-)-4-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13880-74-5, 627-61-2 | |

| Record name | 4-Aminovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013880745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC10375 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-4-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDM626IVRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Stereospecific Synthesis of 4-Aminopentanoic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the stereospecific synthesis of (R)- and (S)-4-aminopentanoic acid. This chiral γ-amino acid is a valuable building block in medicinal chemistry, notably as an intermediate in the synthesis of pharmaceuticals targeting the central nervous system. This document details both enzymatic and chemical approaches, presenting experimental protocols, comparative data, and visual workflows to aid researchers in selecting and implementing the most suitable synthetic strategy.

Enzymatic Synthesis via Reductive Amination of Levulinic Acid

Enzymatic methods have emerged as a highly efficient and stereoselective route to both enantiomers of 4-aminopentanoic acid, starting from the bio-based platform chemical, levulinic acid. These methods offer significant advantages in terms of enantiomeric purity and sustainability.

Synthesis of (R)-4-Aminopentanoic Acid using Engineered Glutamate (B1630785) Dehydrogenase

A highly effective method for producing (R)-4-aminopentanoic acid involves the use of an engineered glutamate dehydrogenase from Escherichia coli (EcGDH). Through targeted mutagenesis, the substrate specificity of EcGDH has been altered to efficiently catalyze the reductive amination of levulinic acid.[1]

A dual-enzyme system is employed, coupling the engineered EcGDH with a formate (B1220265) dehydrogenase (FDH) for cofactor regeneration.[1]

-

Reaction Components:

-

Levulinic acid (LA)

-

Engineered EcGDH (e.g., EcGDHK116Q/N348M)

-

Formate dehydrogenase (e.g., BsFDH from Burkholderia stabilis)

-

Ammonium (B1175870) formate (as both amine donor and for cofactor regeneration)

-

NADP+ (cofactor)

-

Tris-HCl buffer

-

-

Reaction Conditions:

-

Analysis and Purification:

Synthesis of (S)-4-Aminopentanoic Acid using Amine Dehydrogenase

The (S)-enantiomer can be synthesized with high stereoselectivity using a wild-type amine dehydrogenase from Petrotoga mobilis (PmAmDH) or its engineered variants.[1] This enzyme also catalyzes the direct reductive amination of levulinic acid.

Similar to the synthesis of the (R)-enantiomer, a cofactor regeneration system is typically used.

-

Reaction Components:

-

Levulinic acid (LA)

-

Amine dehydrogenase (e.g., PmAmDH)

-

Cofactor (e.g., NADH or NADPH)

-

Amine donor (e.g., ammonia)

-

Enzyme for cofactor regeneration (e.g., formate dehydrogenase or glucose dehydrogenase)

-

-

Reaction Conditions:

-

The specific conditions, including substrate concentration, enzyme loading, pH, and temperature, will depend on the specific amine dehydrogenase variant used. Generally, reactions are carried out in a buffered aqueous solution.

-

-

Analysis and Purification:

-

Analytical methods are similar to those used for the (R)-enantiomer, involving HPLC for monitoring conversion and determining enantiomeric excess after chiral derivatization.

-

Chemical Synthesis Strategies

While often exhibiting lower stereoselectivity compared to enzymatic methods, chemical synthesis offers alternative routes to the enantiomers of this compound. These methods include asymmetric hydrogenation, the use of chiral auxiliaries, and resolution of racemic mixtures.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of a suitable prochiral precursor is a powerful method for establishing the stereocenter in this compound derivatives. One notable example is the diastereoselective hydrogenation of a 4-substituted α,β-unsaturated carboxylic acid derivative.

This protocol describes the hydrogenation of a precursor to a pharmaceutically relevant this compound derivative using a Ru-Mandyphos catalyst in a biphasic system.[2][3][4]

-

Reaction Components:

-

Reaction Conditions:

-

The Ru-Mandyphos catalyst is dissolved in the ionic liquid phase.

-

The substrate is dissolved in the aqueous NaOH phase.

-

The two phases are mixed and pressurized with hydrogen gas.

-

The reaction is stirred at a controlled temperature until completion.

-

-

Analysis and Purification:

Asymmetric Michael Addition

The asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound can be a key step in the synthesis of chiral γ-amino acids.[5][6][7][8][9]

-

Selection of Chiral Controller: This can be a chiral auxiliary attached to the nucleophile or the Michael acceptor, or a chiral catalyst (organocatalyst or metal complex).

-

Michael Addition: The conjugate addition reaction is performed under optimized conditions to maximize diastereoselectivity or enantioselectivity.

-

Deprotection/Transformation: The resulting adduct is then converted to the target this compound derivative through a series of chemical transformations, including the removal of the chiral auxiliary if used.

Chiral Pool Synthesis

The use of readily available enantiopure starting materials from the "chiral pool" is a common strategy in asymmetric synthesis.[10][11][12] For this compound, a potential starting material is pyroglutamic acid, which is derived from glutamic acid.[13]

-

Starting Material: L- or D-pyroglutamic acid.

-

Ring Opening: The lactam ring of pyroglutamic acid is opened to reveal the γ-amino acid backbone.

-

Functional Group Manipulations: The carboxyl and amino groups are manipulated to afford the final this compound. This approach ensures the stereochemistry at the α-carbon of the precursor is transferred to the final product.

Resolution of Racemic Mixtures

Racemic this compound can be synthesized and then the enantiomers separated. A common method is through the formation of diastereomeric salts with a chiral resolving agent.[14][15][16][17]

-

Salt Formation: The racemic this compound is treated with an enantiomerically pure chiral resolving agent (e.g., a chiral amine or a chiral carboxylic acid) in a suitable solvent to form a mixture of diastereomeric salts.

-

Fractional Crystallization: The solvent is chosen such that one of the diastereomeric salts is less soluble and crystallizes out of the solution. This separation is based on the different physical properties of diastereomers.[16]

-

Isolation and Liberation: The crystallized salt is isolated by filtration. The desired enantiomer of this compound is then liberated from the salt by treatment with an acid or base.

-

Recovery: The other enantiomer can be recovered from the mother liquor.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthetic methods.

Table 1: Enzymatic Synthesis of this compound Enantiomers

| Enantiomer | Enzyme System | Substrate | Conversion | Enantiomeric Excess (ee) | Reference |

| (R) | Engineered EcGDH / BsFDH | Levulinic Acid (0.4 M) | >97% in 11 h | >99% | [1] |

| (S) | PmAmDH | Levulinic Acid | High | High | [1] |

Table 2: Chemical Synthesis of this compound Enantiomers

| Method | Key Reagent/Catalyst | Stereoselectivity | Yield | Notes | Reference |

| Asymmetric Hydrogenation | Ru-Mandyphos | 87-96% de | High | Diastereoselective synthesis of a derivative. | [2][3][4] |

| Asymmetric Michael Addition | Chiral Auxiliary/Catalyst | Variable | Variable | General method for β-substituted γ-amino acids. | [5][6][7][8][9] |

| Resolution | Chiral Resolving Agent | Up to >99% ee | <50% per cycle | Theoretical max yield is 50% without racemization of the unwanted enantiomer. | [14][15][16][17] |

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: Workflow for the enzymatic synthesis of (R)-4-aminopentanoic acid.

Caption: Workflow for asymmetric catalytic hydrogenation.

References

- 1. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. [PDF] Diastereoselective Synthesis of an Industrially Relevant this compound by Asymmetric Catalytic Hydrogenation in a Biphasic System Using Aqueous Sodium Hydroxide as Substrate Phase | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. Chiral pool - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

4-Aminopentanoic acid as a false GABAergic neurotransmitter

An In-depth Technical Guide on 4-Aminopentanoic Acid as a False GABAergic Neurotransmitter

Abstract

This compound (4-AP), also known as DAVA, is an analogue of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). Structurally similar to GABA, 4-AP exhibits a complex pharmacological profile, acting as a substrate for the GABA transport system. This interaction allows for its uptake into presynaptic GABAergic neurons and subsequent release, leading to its classification as a "false neurotransmitter." This guide provides a comprehensive overview of the biochemical and physiological properties of this compound, detailing its mechanism of action, summarizing key quantitative data from experimental studies, and outlining the methodologies used to investigate its effects. The included diagrams visualize the proposed pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

Introduction: The Concept of False Neurotransmitters

A false neurotransmitter is a substance that is structurally similar to an endogenous neurotransmitter and can be taken up and stored in the presynaptic terminals of neurons. Upon stimulation, these compounds are released in a manner analogous to the true neurotransmitter. However, they typically have a lower intrinsic activity at the postsynaptic receptors, leading to a net decrease in synaptic transmission. In the context of the GABAergic system, a false neurotransmitter would be a compound that mimics GABA, is handled by GABAergic neuronal machinery, but ultimately dampens or alters inhibitory neurotransmission.

This compound: A Profile

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. Its structural similarity to GABA allows it to interact with key components of the GABAergic synapse, including GABA transporters and, to a lesser extent, GABA receptors.

Mechanism of Action as a False Neurotransmitter

The primary mechanism by which this compound acts as a false neurotransmitter involves the GABA transporters (GATs). It is a substrate for GATs, particularly GAT-1, which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.

The proposed sequence of events is as follows:

-

Uptake: this compound is transported into GABAergic presynaptic terminals via GATs, competing with endogenous GABA.

-

Vesicular Storage: Once inside the neuron, it is packaged into synaptic vesicles by the vesicular GABA transporter (VGAT).

-

Release: Upon arrival of an action potential, these vesicles fuse with the presynaptic membrane, releasing their contents, including this compound, into the synaptic cleft.

-

Postsynaptic Action: In the synaptic cleft, this compound can interact with postsynaptic GABA receptors, primarily GABA_A receptors. However, its efficacy as an agonist is significantly lower than that of GABA. This leads to a weaker postsynaptic inhibitory signal compared to the signal that would have been generated by GABA.

This overall process results in a net reduction of GABAergic inhibition at the synapse.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the interaction of this compound with components of the GABAergic system.

Table 1: Inhibition of GABA Uptake by this compound Enantiomers

| Compound | Preparation | IC50 (µM) |

| (R)-(-)-4-Aminopentanoic acid | Rat brain synaptosomes | 14 |

| (S)-(+)-4-Aminopentanoic acid | Rat brain synaptosomes | 250 |

| (±)-4-Aminopentanoic acid | Rat brain synaptosomes | 28 |

Data sourced from studies on GABA uptake in rat brain preparations.

Table 2: Receptor Binding and Agonist Activity

| Compound | Receptor | Assay Type | Affinity/Activity |

| (±)-4-Aminopentanoic acid | GABA_A | Radioligand binding | Weak displacer of [3H]GABA |

| (±)-4-Aminopentanoic acid | GABA_A | Electrophysiology | Weak partial agonist |

| (±)-4-Aminopentanoic acid | GABA_B | Radioligand binding | No significant affinity |

This data indicates that while this compound can interact with GABA_A receptors, its affinity and agonist efficacy are low.

Visualization of Key Pathways and Workflows

Signaling Pathway of a False GABAergic Neurotransmitter

Caption: Mechanism of this compound as a false neurotransmitter.

Experimental Workflow for Assessing False Neurotransmitter Activity

A Deep Dive into the Stereoselective Bioactivity of 4-Aminopentanoic Acid Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of neuroscience and pharmacology, the stereochemistry of a molecule can be the determining factor in its biological activity. This principle is vividly illustrated by the enantiomers of 4-aminopentanoic acid (4-APA), (S)-4-Aminopentanoic acid and (R)-4-Aminopentanoic acid. As analogs of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), these chiral molecules exhibit distinct and nuanced interactions with the GABAergic system. Understanding these differences is paramount for the targeted design of novel therapeutics for a range of neurological and psychiatric disorders.

This technical guide provides a comprehensive analysis of the differential biological activities of (S)- and (R)-4-aminopentanoic acid. It delves into their interactions with GABA receptors, their effects on synaptic GABA concentration, and the underlying signaling pathways. Detailed experimental methodologies are provided to enable researchers to further investigate these fascinating molecules.

Quantitative Data Summary

While the existing literature describes the activity of (S)- and (R)-4-aminopentanoic acid as "weak" at various GABA receptor subtypes, specific quantitative data on binding affinities (Ki) and functional potency (EC50) are not extensively reported. The following table summarizes the currently available qualitative and semi-quantitative data to facilitate a comparative understanding of the two enantiomers.

| Parameter | (S)-4-Aminopentanoic Acid | (R)-4-Aminopentanoic Acid | Reference |

| GABA Receptor Activity | [1] | ||

| GABA-A α4β3δ | Weak Agonist | No Reported Activity | [1] |

| GABA-A α5β2γ2 | Weak Agonist | Weak Agonist | [1] |

| GABA-A α6β2γ2 | Antagonist | No Reported Activity | [1] |

| GABA-B B1/B2 | Weak Agonist | No Reported Activity | [1] |

| Synaptosome Uptake | Lower uptake into mouse cerebral synaptosomes | Greater uptake into mouse cerebral synaptosomes | [1] |

| Effect on Endogenous GABA | Less pronounced reduction of endogenous GABA concentration | Greater reduction of endogenous GABA concentration | [1] |

| Neurotransmitter Release | Less release following membrane depolarization | Greater release following membrane depolarization | [1] |

| In Vivo Effects (Mice) | Dose-dependent reduction in distance moved | Similar dose-dependent reduction in distance moved | [1] |

Note: The term "weak" indicates that higher concentrations of the compounds were required to elicit a response compared to the endogenous ligand, GABA. The absence of specific Ki or EC50 values in the current literature highlights a key area for future research.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

This protocol is designed to determine the binding affinity of (S)- and (R)-4-aminopentanoic acid to specific GABA-A receptor subtypes.

a. Membrane Preparation:

-

Homogenize rat brain tissue in 20 volumes of ice-cold homogenization buffer (0.32 M sucrose (B13894), pH 7.4).[2]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[2]

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[2]

-

Resuspend the pellet in ice-cold deionized water and homogenize.[2]

-

Centrifuge at 140,000 x g for 30 minutes at 4°C.[2]

-

Repeat the wash step by resuspending the pellet in binding buffer (50 mM Tris-HCl, pH 7.4) and centrifuging twice.[2]

-

Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/mL.[2]

b. Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Initiate the binding reaction by adding the prepared membrane suspension.[2]

-

Incubate the plate at 4°C for 45 minutes.[2]

-

Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.[3]

-

Wash the filters three times with ice-cold wash buffer.[4]

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.[2][4]

c. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Uptake Assay

This protocol measures the uptake of radiolabeled (S)- or (R)-4-aminopentanoic acid into isolated nerve terminals (synaptosomes).

a. Synaptosome Preparation:

-

Homogenize fresh brain tissue in a buffered sucrose solution.

-

Perform differential centrifugation to isolate the synaptosomal fraction (P2 fraction).

-

Resuspend the synaptosomal pellet in a suitable physiological buffer.

b. Uptake Assay:

-

Pre-incubate synaptosomes at 37°C.

-

Initiate the uptake by adding radiolabeled (e.g., [3H]- or [14C]-labeled) (S)- or (R)-4-aminopentanoic acid.

-

At various time points, terminate the uptake by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove extracellular radiolabel.

-

Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

-

Plot the amount of uptake (in nmol/mg protein) against time.

-

Determine the initial rate of uptake from the linear portion of the curve.

-

Compare the uptake rates of the (S) and (R) enantiomers.

Signaling Pathways

GABA-A Receptor Signaling

GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl-). The binding of an agonist, such as GABA or an active analog, to the GABA-A receptor leads to a conformational change that opens the channel pore, allowing Cl- to flow into the neuron. This influx of negatively charged ions hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus mediating fast inhibitory neurotransmission. The specific subunit composition of the GABA-A receptor (e.g., α4β3δ, α5β2γ2, α6β2γ2) influences its pharmacological properties and localization.[5] An antagonist, on the other hand, binds to the receptor but does not activate it, thereby blocking the action of agonists.

GABA-B Receptor Signaling

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory effects. Upon agonist binding, the receptor activates a Gi/o protein. The dissociated Gβγ subunit can directly modulate ion channels, leading to the opening of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. These actions collectively contribute to a reduction in neuronal excitability.

Conclusion

The stereoisomers of this compound present a compelling case study in the importance of chirality in pharmacology. (R)-4-Aminopentanoic acid appears to function as a false neurotransmitter, with a more pronounced effect on GABA uptake and release, while (S)-4-aminopentanoic acid displays a broader, albeit weak, profile of activity across both GABA-A and GABA-B receptor subtypes. The lack of precise quantitative data for these interactions underscores a significant gap in the current understanding and represents a promising avenue for future research. The detailed methodologies and pathway diagrams provided in this guide are intended to facilitate such investigations, ultimately contributing to the development of more selective and effective therapies for a host of neurological and psychiatric conditions.

References

- 1. Enantiomers of this compound act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDSP - GABA [kidbdev.med.unc.edu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

4-Aminopentanoic Acid: A Technical Guide to its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopentanoic acid (4-APA), a structural analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has emerged as a molecule of interest in neuroscience research. Its enantiomers exhibit distinct activities within the central nervous system (CNS), primarily interacting with the GABAergic system. This technical guide provides a comprehensive overview of the current understanding of 4-APA's mechanism of action, focusing on its role as a false neurotransmitter, its interactions with GABA receptors, and its effects on GABA metabolism. This document synthesizes available quantitative data, details key experimental methodologies, and presents signaling pathways and experimental workflows through logical diagrams to facilitate further research and drug development efforts.

Introduction

The balance between excitatory and inhibitory neurotransmission is fundamental to proper CNS function. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, and its dysregulation is implicated in a range of neurological and psychiatric disorders. GABA analogs, such as this compound, are valuable tools for probing the intricacies of the GABAergic system and hold potential as therapeutic agents. 4-APA exists as two stereoisomers, (R)-4-aminopentanoic acid and (S)-4-aminopentanoic acid, which display differential activities in the CNS. This guide delves into the molecular and cellular mechanisms underlying the effects of these enantiomers.

GABAergic System Modulation

The primary mechanism of action of this compound in the CNS revolves around its interaction with multiple components of the GABAergic system.

False Neurotransmitter Activity

Research suggests that (R)-4-aminopentanoic acid, in particular, acts as a false neurotransmitter within the GABAergic system.[1] This implies that it is taken up into presynaptic terminals, stored in synaptic vesicles, and released upon neuronal depolarization, thereby competing with and reducing the release of endogenous GABA.

Studies using mouse cerebral synaptosomes have demonstrated that the uptake of both (R)- and (S)-4-APA is time and temperature-dependent. Notably, the (R)-enantiomer exhibits significantly greater uptake into these isolated nerve terminals compared to the (S)-enantiomer.[1] This preferential uptake of (R)-4-APA is a key initial step in its action as a false neurotransmitter.

Interaction with GABA Receptors

Both enantiomers of 4-APA have been shown to interact weakly with GABA receptors, exhibiting both agonist and antagonist properties depending on the receptor subtype and the specific enantiomer.

(S)-4-APA displays weak agonist activity at GABAA receptor subtypes α4β3δ and α5β2γ2, and weak antagonist activity at the α6β2γ2 subtype.[1] In contrast, (R)-4-APA shows weak agonist activity only at the GABAA α5β2γ2 receptor subtype.[1]

(S)-4-APA also exhibits weak agonist activity at the metabotropic GABAB B1/B2 receptor.[1]

Effects on GABA Metabolism

While direct inhibition of GABA aminotransferase (GABA-T), the primary enzyme responsible for GABA degradation, by 4-APA has not been extensively documented, related compounds suggest this as a potential mechanism. For instance, (S)-4-amino-5-fluoropentanoic acid, a fluorinated analog, is a mechanism-based inactivator of GABA-T, leading to an increase in brain GABA levels.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity of this compound enantiomers in the CNS.

Table 1: Synaptosomal Uptake and GABA Reduction

| Compound | Parameter | Value | Species | Reference |

| (R)-4-Aminopentanoic acid | Synaptosomal Uptake | Greater than (S)-4-APA | Mouse | [1] |

| (S)-4-Aminopentanoic acid | Synaptosomal Uptake | Less than (R)-4-APA | Mouse | [1] |

| (R)-4-Aminopentanoic acid | Reduction of endogenous GABA | Greater than (S)-4-APA | Mouse | [1] |

| (S)-4-Aminopentanoic acid | Reduction of endogenous GABA | Less than (R)-4-APA | Mouse | [1] |

Table 2: GABA Receptor Interaction Profile

| Compound | Receptor Subtype | Activity | Affinity (IC50/Ki) | Reference |

| (S)-4-Aminopentanoic acid | GABAA α4β3δ | Weak Agonist | Not Reported | [1] |

| (S)-4-Aminopentanoic acid | GABAA α5β2γ2 | Weak Agonist | Not Reported | [1] |

| (S)-4-Aminopentanoic acid | GABAA α6β2γ2 | Weak Antagonist | Not Reported | [1] |

| (R)-4-Aminopentanoic acid | GABAA α5β2γ2 | Weak Agonist | Not Reported | [1] |

| (S)-4-Aminopentanoic acid | GABAB B1/B2 | Weak Agonist | Not Reported | [1] |

Table 3: Brain Pharmacokinetics of this compound Enantiomers (100 mg/kg IP injection in mice)

| Compound | Time Point | Brain Concentration | Clearance from Serum | Reference |

| (R)-4-Aminopentanoic acid | 10 min | Detected | - | [1] |

| (R)-4-Aminopentanoic acid | 1 hr - 6 hr | Stable | Rapid | [1] |

| (S)-4-Aminopentanoic acid | 10 min | Detected | - | [1] |

| (S)-4-Aminopentanoic acid | 1 hr - 6 hr | Stable | Rapid | [1] |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC in the brain are not currently available in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Synaptosome Preparation from Rodent Brain

This protocol describes the isolation of a crude synaptosomal fraction from rodent brain tissue.

Materials:

-

Rodent brain tissue (e.g., whole brain, cortex, hippocampus)

-

Ice-cold Homogenization Buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4)

-

Dounce tissue grinder

-

Refrigerated centrifuge

Procedure:

-

Euthanize the animal according to approved protocols and rapidly dissect the desired brain region on ice.

-

Homogenize the tissue in 10 volumes (w/v) of ice-cold Homogenization Buffer using a Dounce tissue grinder with approximately 10 up-and-down strokes.[3]

-

Centrifuge the homogenate at 1,200 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.[3]

-

Carefully collect the supernatant and centrifuge it at 15,000 x g for 20 minutes at 4°C.[3]

-

The resulting pellet contains the crude synaptosomal fraction. Gently resuspend the pellet in the appropriate assay buffer for subsequent experiments.

Synaptosomal Uptake Assay

This protocol is designed to measure the uptake of radiolabeled compounds into prepared synaptosomes.

Materials:

-

Synaptosomal preparation (from Protocol 4.1)

-

Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Radiolabeled this compound ([³H]-4-APA) or other substrate

-

Unlabeled this compound or a known uptake inhibitor (for determining non-specific uptake)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Resuspend the synaptosomal pellet in ice-cold Uptake Buffer to a final protein concentration of approximately 0.2-1.0 mg/mL.

-

In triplicate, prepare assay tubes for total uptake, non-specific uptake, and experimental conditions.

-

For non-specific uptake, add a high concentration of unlabeled 4-APA or a relevant inhibitor.

-

Pre-incubate the synaptosome suspension at 37°C for 5-10 minutes.

-

Initiate the uptake by adding the radiolabeled substrate (e.g., [³H]-4-APA) to all tubes.

-

Incubate for a defined period (e.g., 1-30 minutes) at 37°C.

-

Terminate the reaction by rapid filtration of the suspension through glass fiber filters using a filtration apparatus.

-

Immediately wash the filters three times with ice-cold Uptake Buffer to remove unbound radiolabel.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

Radioligand Binding Assay for GABA Receptors

This protocol outlines a competitive binding assay to determine the affinity of this compound for GABAA or GABAB receptors.

Materials:

-

Rat brain membranes or cell lines expressing specific GABA receptor subtypes

-

Radioligand (e.g., [³H]muscimol for GABAA, [³H]GABA or [³H]baclofen for GABAB)

-

Unlabeled this compound enantiomers

-

Unlabeled GABA or a known antagonist (for determining non-specific binding)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine)

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare brain membranes by homogenization and differential centrifugation.

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the unlabeled 4-APA enantiomers.

-

Add the assay buffer, radioligand (at a concentration near its Kd), and the appropriate unlabeled compound to each well.

-

Add the membrane preparation (50-200 µg protein per well) to initiate the binding reaction.

-

Incubate the plate at 4°C or room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the assay by rapid filtration through the pre-soaked glass fiber filters.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

-

Calculate the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the mechanism of action of this compound.

Caption: Simplified schematic of GABAergic neurotransmission at a synapse.

Caption: Proposed mechanism of (R)-4-aminopentanoic acid as a false neurotransmitter.

Caption: General workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This compound, particularly its (R)-enantiomer, demonstrates a multifaceted mechanism of action within the central nervous system, primarily centered on the GABAergic system. Its role as a false neurotransmitter, coupled with its weak but specific interactions with GABA receptor subtypes, highlights its potential as a tool to modulate inhibitory neurotransmission. However, significant gaps in our understanding remain. Future research should focus on obtaining quantitative binding affinities of the 4-APA enantiomers for a wider array of GABA receptor subtypes to move beyond the current qualitative descriptions. Furthermore, a thorough investigation into the potential interaction of 4-APA with glutamate receptors is warranted to provide a more complete picture of its CNS effects. Detailed pharmacokinetic and pharmacodynamic studies are also crucial to assess its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to address these unanswered questions and further elucidate the role of this compound in the complex landscape of neuropharmacology.

References

- 1. Enantiomers of this compound act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to 4-Aminopentanoic Acid: Discovery, Chemical Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopentanoic acid, a gamma-amino acid structurally related to the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has garnered increasing interest in the scientific community. This technical guide provides a comprehensive overview of its discovery, detailed chemical and physical properties, modern synthesis protocols, and its interactions with biological systems, particularly the GABAergic system. This document is intended to serve as a valuable resource for researchers and professionals in drug development and neuroscience, offering detailed experimental methodologies and a summary of key quantitative data.

Discovery and Synthesis

While the historical first synthesis of this compound is not prominently documented in readily available literature, which largely focuses on modern efficient synthetic routes, its importance has grown with the need for stereochemically pure chiral molecules in pharmaceutical development. Contemporary synthesis of this compound, particularly its enantiomers, has moved towards sustainable and highly selective enzymatic methods. A prominent and efficient method for synthesizing (R)-4-aminopentanoic acid is the reductive amination of levulinic acid, a biomass-derived platform chemical.[1]

Experimental Protocol: Enzymatic Synthesis of (R)-4-Aminopentanoic Acid

This protocol details the synthesis of (R)-4-aminopentanoic acid from levulinic acid using an engineered glutamate (B1630785) dehydrogenase (EcGDH) and a formate (B1220265) dehydrogenase (BsFDH) for cofactor regeneration.

Materials:

-

Levulinic acid (LA)

-

Engineered EcGDHK116Q/N348M

-

Bacillus subtilis formate dehydrogenase (BsFDH)

-

Ammonium formate (NH4COOH)

-

Tris-HCl buffer

-

NADP+

Procedure:

-

Prepare a 2 mL reaction mixture containing 0.8 M NH4COOH, 100 mM Tris-HCl buffer (pH 8.0), and 80 mM levulinic acid.

-

Add 0.5 mM NADP+, 0.5 mg/mL purified mutant EcGDHK116Q/N348M, and 0.03 mg/mL purified BsFDH.

-

Incubate the reaction mixture at 30°C.

-

Monitor the conversion of levulinic acid using High-Performance Liquid Chromatography (HPLC).

Analysis: The conversion of levulinic acid can be determined by HPLC with an Aminex HPX-87H column. The enantiomeric excess of the resulting (R)-4-aminopentanoic acid can be analyzed by HPLC after derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[1]

A logical workflow for this enzymatic synthesis is outlined below:

Caption: Enzymatic synthesis of (R)-4-aminopentanoic acid.

Chemical and Physical Properties

This compound is a chiral compound existing as (R) and (S) enantiomers. Its physical and chemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₂ | [2] |

| Molecular Weight | 117.15 g/mol | [2] |

| Melting Point | 212 °C | |

| Boiling Point | 241.0 ± 23.0 °C (Predicted) | |

| Density | 1.067 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.38 ± 0.10 (Predicted) |

Note: Some physical properties are predicted values from chemical databases and may not have been experimentally verified.

Spectroscopic Data

¹H NMR Spectroscopy (Expected Chemical Shifts): The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl, methylene, and methine protons. The chemical shifts would be influenced by the adjacent amino and carboxylic acid groups.

¹³C NMR Spectroscopy (Expected Chemical Shifts): The carbon NMR spectrum would display five distinct signals for the five carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing at the most downfield position.

Infrared (IR) Spectroscopy (Expected Absorptions): The IR spectrum of this compound would be characterized by absorptions typical for amino acids.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200-2500 | O-H (Carboxylic Acid) | Very broad |

| 3100-3000 | N-H (Amine) | Medium, may be broad |

| 2960-2850 | C-H (Alkyl) | Medium to strong |

| 1725-1700 | C=O (Carboxylic Acid) | Strong |

| 1640-1550 | N-H (Amine bend) | Medium |

| 1470-1370 | C-H (Alkyl bend) | Medium |

Mass Spectrometry (Expected Fragmentation): In mass spectrometry, this compound is expected to exhibit fragmentation patterns typical for amino acids, including the loss of water (M-18), the carboxylic acid group (M-45), and cleavage of the carbon chain.

Biological Interactions and Signaling Pathways

This compound's structural similarity to GABA allows it to interact with the GABAergic system, acting as a false neurotransmitter. Both enantiomers have been shown to have activity in the brain, with (R)-4-aminopentanoic acid in particular being investigated for its potential as a novel false neurotransmitter of GABA.

Interaction with GABA Receptors

Studies have shown that the enantiomers of this compound exhibit different activities at GABA receptors:

-

(S)-4-Aminopentanoic Acid: Displays weak agonist activity at GABAA (α4β3δ and α5β2γ2 subtypes) and GABAB receptors. It also shows weak antagonist activity at the GABAA α6β2γ2 receptor subtype.

-

(R)-4-Aminopentanoic Acid: Exhibits weak agonist activity at the GABAA α5β2γ2 receptor subtype.

Downstream Signaling Pathways

The activation of GABAA and GABAB receptors by agonists like this compound initiates distinct downstream signaling cascades.

GABAA Receptor Signaling: Activation of the ionotropic GABAA receptor leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

Caption: GABA-A receptor signaling pathway.

GABAB Receptor Signaling: The metabotropic GABAB receptor is coupled to G-proteins. Its activation leads to the dissociation of the G-protein into Gα and Gβγ subunits, which in turn modulate the activity of adenylyl cyclase and ion channels.[4]

Caption: GABA-B receptor signaling pathway.

Conclusion

This compound represents a molecule of significant interest due to its stereospecific interactions with the central nervous system. The development of efficient enzymatic synthesis routes from renewable resources has made this compound more accessible for research and potential therapeutic applications. Its role as a false neurotransmitter in the GABAergic system opens avenues for the development of novel neuromodulatory agents. This guide provides a foundational understanding of the discovery, chemical properties, and biological activity of this compound, serving as a valuable tool for scientists and researchers in the field. Further investigation into its specific interactions with various GABA receptor subtypes and downstream signaling effects will be crucial in elucidating its full therapeutic potential.

References

- 1. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chembk.com [chembk.com]

- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

4-Aminopentanoic Acid: A Bio-Derived Precursor for Advanced Polyamides

An In-depth Technical Guide for Researchers and Drug Development Professionals

The increasing demand for sustainable and high-performance polymers has spurred significant research into bio-based alternatives to petroleum-derived plastics. Among the promising candidates, 4-aminopentanoic acid, a γ-amino acid derivable from renewable resources, is emerging as a valuable precursor for the synthesis of advanced bio-based polyamides. This technical guide provides a comprehensive overview of the synthesis of this compound, its polymerization into poly(this compound), and the anticipated properties of the resulting polymer, with a focus on experimental protocols and data-driven insights.

Synthesis of this compound: From Biomass to Monomer

The most sustainable and efficient route for the synthesis of this compound involves the reductive amination of levulinic acid, a platform chemical readily obtained from the acid-catalyzed dehydration of C6 sugars derived from biomass. Both chemical and enzymatic methods have been explored, with enzymatic routes offering superior stereoselectivity and milder reaction conditions.

Enzymatic Synthesis via Reductive Amination

Enzymatic synthesis using engineered glutamate (B1630785) dehydrogenase has been shown to be highly effective in converting levulinic acid to (R)-4-aminopentanoic acid with high yields and enantiomeric excess.[1] This biocatalytic approach offers an environmentally friendly alternative to traditional chemical synthesis.

Experimental Protocol: Enzymatic Synthesis of (R)-4-Aminopentanoic Acid

This protocol is adapted from the work of Li et al. (2022).[1]

Materials:

-

Levulinic acid (LA)

-

Engineered Glutamate Dehydrogenase (GDH)

-

Formate (B1220265) Dehydrogenase (FDH) for cofactor regeneration

-

Ammonium formate (NH₄COOH)

-

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺)

-

Tris-HCl buffer

-

Deionized water

Procedure:

-

Prepare a reaction mixture containing 0.8 M NH₄COOH, 100 mM Tris-HCl buffer (pH 8.0), 80 mM LA, and 1 mM NADP⁺.

-

Add the engineered GDH and FDH to the reaction mixture. The optimal enzyme concentrations should be determined empirically but can be initiated based on published data.

-

Incubate the reaction mixture at 45°C with gentle agitation.

-

Monitor the reaction progress by measuring the conversion of LA or the formation of (R)-4-aminopentanoic acid using techniques such as High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the product can be purified using standard methods such as ion-exchange chromatography.

Quantitative Data for Enzymatic Synthesis

| Parameter | Value | Reference |

| Substrate Concentration (LA) | 0.4 M | [1] |

| Conversion | >97% | [1] |

| Enantiomeric Excess (ee) | >99% | [1] |

| Reaction Time | 11 hours | [1] |

| pH | 8.0 | [1] |

| Temperature | 45°C | [1] |

Diagram of the Enzymatic Synthesis Pathway

References

The Enigmatic Role of 4-Aminopentanoic Acid: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 4-aminopentanoic acid (4-APA), a molecule of significant interest in neuroscience and drug development. While evidence for its endogenous presence in biological systems is currently lacking, its structural similarity to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), positions it as a compelling pharmacological tool and a potential therapeutic agent. This document details its known metabolic pathways, its function as a "false neurotransmitter," and its interactions with the GABAergic system. It also provides detailed experimental protocols for its analysis and visualization of key pathways to facilitate further research.

Presence and Metabolism: A Xenobiotic Acting on Endogenous Pathways

Extensive literature searches have not yielded conclusive evidence of the endogenous presence of this compound in mammalian tissues or fluids. Therefore, this guide will treat 4-APA as a xenobiotic compound whose pharmacological effects are of primary interest.

The metabolism of 4-APA is primarily understood through its synthetic production and its interaction with established metabolic pathways, particularly that of GABA.

1.1. Biosynthesis (Chemical and Enzymatic Synthesis)

This compound, particularly its chiral enantiomers (R)-4-APA and (S)-4-APA, is synthesized for research and pharmaceutical development purposes from levulinic acid.[1][2] Enzymatic synthesis is favored for its high stereoselectivity.[1][2] Engineered glutamate (B1630785) dehydrogenase (GDH) and amine dehydrogenases are employed to catalyze the reductive amination of levulinic acid to produce either (R)-4-APA or (S)-4-APA with high enantiomeric excess.[1][2]

Table 1: Enzymatic Synthesis of this compound Enantiomers

| Enantiomer | Precursor | Enzyme | Key Features | Reference(s) |

| (R)-4-Aminopentanoic acid | Levulinic acid | Engineered Glutamate Dehydrogenase (e.g., from Escherichia coli) | High stereoselectivity (>99% ee), sustainable process using ammonia (B1221849) as an amino donor. | [1][2][3] |

| (S)-4-Aminopentanoic acid | Levulinic acid | Wild-type Amine Dehydrogenase (e.g., from Petrotoga mobilis) | Efficient synthesis of the (S)-enantiomer. | [1] |

1.2. In Vivo Metabolism and Degradation

The precise in vivo metabolic degradation pathway of this compound is not yet fully elucidated. However, studies on its fluorinated analogue, (S)-4-amino-5-fluoropentanoic acid, indicate that it acts as a mechanism-based inactivator of GABA transaminase (GABA-T).[4] This suggests that 4-APA may be recognized as a substrate by GABA-T, a key enzyme in the degradation of GABA. The transamination of 4-APA by GABA-T would likely convert it to 4-oxopentanoic acid. Generally, the breakdown of amino acids involves the removal of the amino group via transamination, followed by the oxidation of the resulting carbon skeleton.[5][6]

Pharmacological Activity: A False Neurotransmitter in the GABAergic System

The primary pharmacological interest in this compound stems from its role as a GABA analogue and its function as a "false neurotransmitter".[7][8] A false neurotransmitter is a compound that is taken up into presynaptic terminals, packaged into synaptic vesicles, and released upon neuronal stimulation, mimicking the action of the endogenous neurotransmitter but often with different efficacy or downstream effects.[8][9][10]

(R)-4-aminopentanoic acid, in particular, has been shown to act as a novel false neurotransmitter of GABA. [7] It is taken up by synaptosomes, reduces endogenous GABA concentrations, and is released upon depolarization.[7]

2.1. Interaction with GABA Receptors

Both enantiomers of 4-APA exhibit activity at GABA receptors, albeit with different profiles.[7]

-

(S)-4-APA acts as a weak agonist at GABAA (α4β3δ and α5β2γ2 subtypes) and GABAB (B1/B2) receptors. It also shows antagonist activity at GABAA (α6β2γ2) receptors.[7]

-

(R)-4-APA demonstrates weak agonist activity primarily at GABAA (α5β2γ2) receptors.[7]

The interaction of these enantiomers with different GABA receptor subtypes highlights the potential for developing selective modulators of the GABAergic system.

Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound Enantiomers in Mice

| Property | (R)-4-Aminopentanoic Acid | (S)-4-Aminopentanoic Acid | Reference(s) |

| Pharmacokinetics | |||

| Brain Penetration (100 mg/kg IP) | Detected in brain 10 min post-injection, stable concentrations for 6 hr. | Detected in brain 10 min post-injection, stable concentrations for 6 hr. | [7] |

| Serum Clearance (100 mg/kg IP) | Rapidly cleared from serum over 6 hr. | Rapidly cleared from serum over 6 hr. | [7] |

| Pharmacodynamics | |||

| Synaptosome Uptake | Greater uptake than (S)-4APA. | Time and temperature-dependent uptake. | [7] |

| Effect on Endogenous GABA | Reduction of endogenous GABA concentration. | Less pronounced effect than (R)-4APA. | [7] |

| Depolarization-induced Release | Released following membrane depolarization. | Less pronounced release than (R)-4APA. | [7] |

| Behavioral Effects (100-900 mg/kg IP) | Dose-dependent reduction in distance moved in a novel cage. | Dose-dependent reduction in distance moved in a novel cage. | [7] |

Experimental Protocols

3.1. Quantification of this compound in Biological Samples by HPLC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological matrices such as plasma and brain homogenates. Optimization will be required for specific applications.

3.1.1. Sample Preparation

-

Plasma: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., deuterated 4-APA) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Brain Tissue: Homogenize brain tissue in 4 volumes of ice-cold methanol with an internal standard.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and proceed with evaporation and reconstitution as for plasma samples.

3.1.2. HPLC Conditions

-

Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm) is a suitable starting point. For improved retention of this polar compound, a HILIC column could also be considered.[11]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: 5-95% B

-

10-12 min: 95% B

-

12-12.1 min: 95-5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

3.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion [M+H]⁺ (m/z 118.09) -> Product ion (e.g., m/z 101.06, corresponding to loss of NH3).

-

Internal Standard (e.g., d3-4-APA): Precursor ion [M+H]⁺ (m/z 121.11) -> Product ion (e.g., m/z 104.08).

-

Note: Specific MRM transitions should be optimized for the instrument used.

-

3.2. Enzymatic Synthesis of (R)-4-Aminopentanoic Acid

This protocol is based on the work by Zhou et al. (2022).[1]

-

Reaction Mixture:

-

Levulinic acid (e.g., 100 mM)

-

Ammonium formate (B1220265) (e.g., 1 M)

-

NADP⁺ (e.g., 1 mM)

-

Purified engineered GDH (concentration to be optimized)

-

Purified formate dehydrogenase (for NADP⁺ regeneration, concentration to be optimized)

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Monitoring: Monitor the conversion of levulinic acid to (R)-4-aminopentanoic acid by HPLC.

-

Analysis:

-

HPLC System: Use a column suitable for organic acid analysis (e.g., Aminex HPX-87H).[1][12]

-

Mobile Phase: e.g., 5 mM H₂SO₄.

-

Detection: Refractive index (RI) or UV (at a low wavelength, e.g., 210 nm).

-

For enantiomeric excess determination, chiral derivatization (e.g., with Marfey's reagent) followed by reversed-phase HPLC analysis is required.

-

Visualizations: Pathways and Workflows

Caption: Enzymatic synthesis and proposed metabolic fate of this compound.

Caption: The "false neurotransmitter" mechanism of this compound.

Caption: A typical workflow for the quantification of this compound.

Future Directions

The study of this compound is a burgeoning field with significant potential. Key areas for future research include:

-

Elucidation of the complete in vivo metabolic pathway: Understanding how the body processes and eliminates 4-APA is crucial for its development as a therapeutic agent.

-

Investigation of the downstream signaling effects: A deeper understanding of the cellular consequences of 4-APA binding to specific GABA receptor subtypes is needed.

-

Exploration of therapeutic applications: Given its effects on the GABAergic system, 4-APA and its derivatives warrant investigation for conditions such as epilepsy, anxiety disorders, and other neurological conditions characterized by an imbalance in inhibitory neurotransmission.[13]

-

Development of more specific analytical methods: The creation of highly specific and validated analytical protocols will be essential for preclinical and clinical studies.

References

- 1. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiomers of this compound act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. False neurotransmitter - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. Buy (R)-4-Aminopentanoic acid | 5937-83-7 [smolecule.com]

Structural Elucidation of 4-Aminopentanoic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural elucidation of 4-aminopentanoic acid and its key derivatives. It offers a comprehensive overview of synthetic methodologies, detailed experimental protocols, and extensive spectroscopic data to support research and development in medicinal chemistry and drug discovery.

Core Structure: this compound

This compound, a gamma-amino acid, serves as a crucial building block for the synthesis of various biologically active molecules. Its structure presents a chiral center at the C4 position, leading to (R)- and (S)-enantiomers, each with distinct biological properties. The structural characterization of this foundational molecule is paramount for the development of its derivatives.

Spectroscopic Analysis of this compound

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Awaited specific literature data with clear peak assignments and coupling constants. |

| ¹³C NMR | Awaited specific literature data with clear peak assignments. |

| FTIR (cm⁻¹) | Awaited representative spectrum with clear peak assignments. |

| Mass Spec. | Awaited representative spectrum and detailed fragmentation pattern. |

Synthesis of this compound

Recent advancements have focused on sustainable and stereoselective enzymatic syntheses of this compound, primarily from levulinic acid.

This protocol outlines a dual-enzyme system for the conversion of levulinic acid to (R)-4-aminopentanoic acid with high conversion and enantiomeric excess.[1]

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine 0.8 M NH₄COOH, 100 mM Tris-HCl buffer (pH 8.0), 80 mM levulinic acid, and 1 mM NADP⁺.[1]

-

Enzyme Addition: Add the purified engineered glutamate (B1630785) dehydrogenase (EcGDH) mutant (e.g., EcGDHK116Q/N348M) to a final concentration of 1.51 mg/ml and formate (B1220265) dehydrogenase from Bacillus subtilis (BsFDH) to a final concentration of 0.20 mg/ml.[1]

-

Reaction Conditions: Incubate the reaction mixture at 45°C for 11 hours.[1]

-

Monitoring and Analysis: The conversion of levulinic acid can be monitored by HPLC. The enantiomeric excess of the product is determined by chiral HPLC after derivatization with a suitable chiral derivatizing agent like 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA).[1]

This method has been reported to achieve over 97% conversion with an enantiomeric excess of >99% for (R)-4-aminopentanoic acid.[1]

Key Derivatives of this compound

The versatility of this compound as a scaffold is demonstrated through the synthesis of its various derivatives, including N-acylated compounds, esters, and amides. These modifications can significantly alter the molecule's physicochemical properties and biological activity.

N-Acyl Derivatives: N-Acetyl-4-aminopentanoic Acid

N-acylation is a common strategy to modify the properties of amino acids. The synthesis of N-acetyl-4-aminopentanoic acid is a representative example.

-

Protection of the Carboxylic Acid: The carboxylic acid functionality of this compound is first protected, for example, as a methyl or ethyl ester.

-

Acetylation: The amino group of the esterified this compound is then acetylated using acetic anhydride (B1165640) in the presence of a base.

-

Deprotection: The protecting group on the carboxylic acid is subsequently removed by hydrolysis to yield N-acetyl-4-aminopentanoic acid.

Table 2: Spectroscopic Data for N-Acetyl-4-aminopentanoic Acid

| Technique | Data |

| ¹H NMR | Awaited specific literature data with clear peak assignments and coupling constants. |

| ¹³C NMR | Awaited specific literature data with clear peak assignments. |

| FTIR (cm⁻¹) | Awaited representative spectrum with clear peak assignments. |

| Mass Spec. | Awaited representative spectrum and detailed fragmentation pattern. |

Ester Derivatives: Ethyl 4-Aminopentanoate

Esterification of the carboxylic acid group is a fundamental derivatization that can enhance lipophilicity and modulate biological activity.

-

Protection of the Amino Group: The amino group of this compound is first protected to prevent side reactions. A common protecting group is tert-butoxycarbonyl (Boc).

-

Esterification: The N-Boc-4-aminopentanoic acid is then esterified using ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP).

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield ethyl 4-aminopentanoate.

Table 3: Spectroscopic Data for Ethyl 4-Aminopentanoate

| Technique | Data |

| ¹H NMR | Awaited specific literature data with clear peak assignments and coupling constants. |

| ¹³C NMR | Awaited specific literature data with clear peak assignments. |

| FTIR (cm⁻¹) | Awaited representative spectrum with clear peak assignments. |

| Mass Spec. | Awaited representative spectrum and detailed fragmentation pattern. |

Logical Relationships and Workflows

The structural elucidation and derivatization of this compound follow a logical workflow, from the synthesis of the core molecule to the characterization of its various derivatives.

Caption: General workflow for synthesis and structural elucidation.

Signaling Pathways and Biological Relevance

(R)-4-aminopentanoic acid is a precursor to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its derivatives are being investigated for their potential to modulate the GABAergic system and treat neurological disorders.

Caption: Putative mechanism of action for 4-APA derivatives.

References

4-Aminopentanoic Acid Interaction with GABA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting on ionotropic GABA-A and metabotropic GABA-B receptors. 4-Aminopentanoic acid (4-APA), a methyl-substituted analog of GABA, has been investigated for its potential to interact with these receptors and modulate GABAergic neurotransmission. This technical guide provides a comprehensive overview of the known interactions between the enantiomers of this compound and various GABA receptor subtypes. It includes a summary of the available qualitative and quantitative data, detailed experimental protocols for assessing these interactions, and visualizations of the relevant signaling pathways. This document is intended to serve as a resource for researchers in neuroscience and drug development exploring the therapeutic potential of GABA analogs.

Introduction

The balance between excitatory and inhibitory neurotransmission is crucial for proper brain function. Dysregulation of the GABAergic system has been implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. Consequently, GABA receptors are significant targets for therapeutic intervention. This compound, also known as 4-methyl-GABA, exists as two enantiomers, (S)-4-aminopentanoic acid and (R)-4-aminopentanoic acid. These stereoisomers exhibit differential activity at GABA receptor subtypes, suggesting potential for the development of selective modulators of GABAergic signaling. Understanding the precise nature of these interactions is essential for elucidating their pharmacological profile and therapeutic utility.

Data Presentation: Interaction of this compound Enantiomers with GABA Receptors

The following tables summarize the currently available data on the interaction of (S)- and (R)-4-aminopentanoic acid with specific GABA receptor subtypes. It is important to note that while qualitative functional data is available, specific quantitative binding affinities (Ki) and functional potencies (EC50/IC50) for this compound at these receptors are not yet publicly available in the scientific literature. For context, reported EC50 values for the endogenous ligand GABA at some of these receptor subtypes are provided.

Table 1: Qualitative Functional Activity of this compound Enantiomers at GABA Receptors

| Compound | Receptor Subtype | Activity | Reference |

| (S)-4-Aminopentanoic acid | GABA-A α4β3δ | Weak Agonist | [1] |

| (S)-4-Aminopentanoic acid | GABA-A α5β2γ2 | Weak Agonist | [1] |

| (S)-4-Aminopentanoic acid | GABA-B B1/B2 | Weak Agonist | [1] |

| (S)-4-Aminopentanoic acid | GABA-A α6β2γ2 | Antagonist | [1] |

| (R)-4-Aminopentanoic acid | GABA-A α5β2γ2 | Weak Agonist | [1] |

Table 2: GABA EC50 Values for Relevant GABA-A Receptor Subtypes

| Receptor Subtype | GABA EC50 (μM) | Reference |

| α4β3δ | 0.50 | [2] |

| α1β3γ2 | 2.1 | [3] |

| α6β3γ2 | 0.2 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with GABA receptors.

Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted from established methods for determining the binding affinity of a test compound to GABA-A receptors by measuring the displacement of a radiolabeled ligand.

Materials:

-

Radioligand: [³H]muscimol or [³H]GABA (specific activity ~10-30 Ci/mmol)

-

Unlabeled Ligand: GABA (for non-specific binding determination)

-

Test Compound: (S)- or (R)-4-aminopentanoic acid

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Membrane Preparation: Rat or mouse whole brain membranes, or membranes from cell lines expressing specific recombinant GABA-A receptor subtypes.

-

Glass Fiber Filters: (e.g., Whatman GF/B)

-

Scintillation Cocktail

-

Filtration Apparatus

-

Scintillation Counter

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in 10-20 volumes of ice-cold 0.32 M sucrose.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in ice-cold assay buffer and incubate at 37°C for 30 minutes to remove endogenous GABA.

-

Centrifuge again at 20,000 x g for 20 minutes at 4°C. Wash the pellet twice more by resuspension in fresh, ice-cold assay buffer and centrifugation.

-

Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay). Aliquot and store at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand + Assay Buffer

-

Non-specific Binding: Radioligand + excess unlabeled GABA (e.g., 1 mM)

-

Test Compound: Radioligand + serial dilutions of this compound enantiomers.

-

-

Add the membrane preparation (typically 50-100 µg of protein) to each well.

-

The final concentration of the radioligand should be close to its Kd (e.g., 1-5 nM for [³H]muscimol).

-

Incubate at 4°C for 60 minutes.

-

-

Filtration and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a filtration apparatus.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Functional Activity

This protocol describes the measurement of GABA-A receptor-mediated currents in response to the application of this compound using whole-cell patch-clamp recordings from cultured neurons or HEK293 cells expressing specific GABA-A receptor subtypes.

Materials:

-

Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or HEK293 cells transiently or stably expressing the desired GABA-A receptor subunit combination (e.g., α4β3δ, α5β2γ2, α6β2γ2).

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with CsOH. (Using CsCl minimizes potassium currents).

-

Test Compounds: GABA, (S)- and (R)-4-aminopentanoic acid, and a GABA-A receptor antagonist (e.g., bicuculline).

-

Patch-Clamp Electrophysiology Setup: Including an inverted microscope, micromanipulators, a patch-clamp amplifier, a data acquisition system, and perfusion system.

-

Borosilicate Glass Pipettes: Pulled to a resistance of 3-5 MΩ when filled with internal solution.

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips suitable for electrophysiological recording.

-

For transient transfections, perform the transfection 24-48 hours before the recording session.

-

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Approach a single cell with a patch pipette filled with the internal solution.

-

Establish a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

-

Drug Application and Data Acquisition:

-

Apply GABA at various concentrations to determine a control dose-response curve and identify the EC50.

-

Apply the (S)- or (R)-enantiomer of this compound at various concentrations to assess its agonist activity. Record the inward chloride currents.

-

To test for antagonist activity, co-apply a fixed concentration of GABA (e.g., the EC20 or EC50) with varying concentrations of the this compound enantiomer.

-

To confirm the involvement of GABA-A receptors, apply the test compound in the presence of a GABA-A receptor antagonist like bicuculline.

-

Record the currents using appropriate data acquisition software.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward currents elicited by the application of the agonists.

-

For agonist dose-response curves, plot the normalized current amplitude against the logarithm of the agonist concentration and fit the data to the Hill equation to determine the EC50 and Hill coefficient.

-

For antagonist activity, plot the response to GABA in the presence of the antagonist as a percentage of the control GABA response against the logarithm of the antagonist concentration to determine the IC50.

-

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of GABA-A and GABA-B receptors, and a typical experimental workflow for characterizing the interaction of a compound with these receptors.

Caption: GABA-A Receptor Signaling Pathway.

Caption: GABA-B Receptor Signaling Pathway.

Caption: Experimental Workflow for Characterization.

Conclusion